Boc-Orn-OH

Catalog No.
S760293
CAS No.
21887-64-9
M.F
C10H20N2O4
M. Wt
232.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Orn-OH

CAS Number

21887-64-9

Product Name

Boc-Orn-OH

IUPAC Name

(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

InChI

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-7(8(13)14)5-4-6-11/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14)/t7-/m0/s1

InChI Key

AMPVNPYPOOQUJF-ZETCQYMHSA-N

SMILES

CC(C)(C)OC(=O)NC(CCCN)C(=O)O

Synonyms

Boc-Orn-OH;21887-64-9;Boc-L-ornithine;L-5-Amino-2-tert-butoxycarbonylamino-pentanoicacid;Boc-ornithine;N2-Boc-L-ornithine;N|A-Boc-L-ornithine;Nalpha-Boc-L-ornithine;PubChem18983;KSC493K5B;N-t-butyloxycarbonyl-ornithine;SCHEMBL1487792;CTK3J3550;AMPVNPYPOOQUJF-ZETCQYMHSA-N;MolPort-002-499-827;EBD31706;ZINC2555037;N|A-tert-Butoxycarbonyl-L-ornithine;ANW-43148;SBB067406;AKOS005259526;AKOS015909364;AM82606;RTR-010261;AJ-39679

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC[NH3+])C(=O)[O-]

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC[NH3+])C(=O)[O-]

BOC Protection of Amines

Synthesis of Peptide Nucleic Acids (PNAs)

Ultrasound Irradiation

Peptide Synthesis

N-Boc Protection in Catalyst and Solvent-Free Media

Synthesis of N-α-t.-Boc-N-δ-benzyloxycarbonyl-L-ornithine

Boc-Orn-OH, or N-alpha-tert-butyloxycarbonyl-L-ornithine, is a derivative of the amino acid ornithine. It has the molecular formula C10H20N2O4 and a molecular weight of 232.28 g/mol. This compound features a tert-butyloxycarbonyl (Boc) protective group on the alpha-amino group of ornithine, which is commonly used in peptide synthesis to facilitate selective reactions while preventing unwanted interactions with other functional groups. Boc-Orn-OH is characterized by its white crystalline form and is soluble in organic solvents like methanol and acetonitrile .

  • Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid in methanol, yielding free ornithine.
  • Peptide Coupling: It can undergo peptide coupling reactions with various coupling agents such as dicyclohexylcarbodiimide and hydroxybenzotriazole to form peptide bonds .
  • Hydrolysis: The compound can also be hydrolyzed to regenerate ornithine under specific conditions.

Boc-Orn-OH is primarily utilized in biochemical research and drug development. Its structural similarity to natural amino acids allows it to be incorporated into peptides that may exhibit biological activity. Research indicates that peptides synthesized with Boc-Orn-OH can have enhanced stability and bioactivity, making them suitable candidates for therapeutic applications .

The synthesis of Boc-Orn-OH generally involves several steps:

  • Protection of the Alpha-Amino Group: The alpha-amino group of ornithine is protected using tert-butoxycarbonyl chloride.
  • Formation of the Compound: The protected ornithine undergoes further reactions to form Boc-Orn-OH.
  • Purification: The final product is purified typically through crystallization or chromatography techniques to ensure high purity levels suitable for research applications .

Boc-Orn-OH finds extensive applications in:

  • Peptide Synthesis: Serving as a building block for constructing peptides and proteins.
  • Drug Development: Used in developing peptide-based therapeutics targeting various diseases.
  • Bioconjugation: Facilitating modifications of biomolecules for biochemical assays and studies .

Boc-Orn-OH shares structural similarities with several other compounds, which are often used in peptide synthesis but differ in their protective groups or functionalities. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
Boc-Orn(Z)-OHContains both tert-butyloxycarbonyl and benzyloxycarbonyl groupsDual protection for selective reactions
Z-Orn-OHContains only benzyloxycarbonyl protectionLacks protection on the alpha-amino group
Fmoc-Orn(Boc)-OHContains fluorenylmethyloxycarbonyl alongside BocEnhanced stability and solubility

Boc-Orn(Z)-OH provides dual protection for both the alpha- and delta-amino groups, making it particularly useful when multiple functional groups need to be selectively protected during synthesis . In contrast, Z-Orn-OH lacks the tert-butyloxycarbonyl protection, limiting its use in certain synthetic pathways.

XLogP3

-1.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Boc-L-ornithine

Dates

Modify: 2023-08-15

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